1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione
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Overview
Description
1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-methylpiperidino groups attached to a pentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a ketone (such as cyclopentanone) with formaldehyde and a secondary amine (such as 4-methylpiperidine). The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperidino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-BIS(PIPERIDINOMETHYL)PIPERIDINE: Another compound with piperidino groups, used in similar research applications.
1,5-BIS(AMINOMETHYL)-3-AZABICYCLO[3.2.1]OCTANONES: A structurally related compound with different functional groups and properties.
Uniqueness
1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE is unique due to its specific combination of piperidino groups and pentanedione backbone, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H30N2O2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,5-bis(4-methylpiperidin-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C17H30N2O2/c1-14-6-10-18(11-7-14)16(20)4-3-5-17(21)19-12-8-15(2)9-13-19/h14-15H,3-13H2,1-2H3 |
InChI Key |
AZKURBOCUCPCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCC(=O)N2CCC(CC2)C |
solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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